molecular formula C14H18BrNO4 B2895026 4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide CAS No. 2310223-60-8

4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide

Cat. No.: B2895026
CAS No.: 2310223-60-8
M. Wt: 344.205
InChI Key: IZMNIAMCWYYCLR-UHFFFAOYSA-N
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Description

4-Bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a brominated benzamide derivative featuring a substituted oxolane (tetrahydrofuran) ring linked to the benzamide nitrogen via a methyl group. The compound’s structure combines a 4-bromo-substituted benzoyl group with a polar oxolane moiety modified by a 2-hydroxyethoxy side chain.

Properties

IUPAC Name

4-bromo-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c15-12-3-1-11(2-4-12)13(18)16-9-14(20-8-6-17)5-7-19-10-14/h1-4,17H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMNIAMCWYYCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(C=C2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by the introduction of the tetrahydrofuran ring through a series of nucleophilic substitution reactions. The hydroxyethoxy group is then added via an etherification reaction. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted benzamides.

Scientific Research Applications

4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

4-Bromo-N-(3,5-Dimethoxyphenyl)benzamide Derivatives

  • Structure : The benzamide nitrogen is attached to a 3,5-dimethoxyphenyl group instead of the oxolane-containing side chain.
  • Activity : These derivatives exhibit potent inhibition of FGFR1 (fibroblast growth factor receptor 1) in NSCLC cell lines (e.g., NCI-H520, IC₅₀ < 1 µM for compound C9) .
  • Comparison : The target compound’s hydroxyethoxy-oxolane group may offer superior solubility compared to the lipophilic dimethoxyphenyl group, possibly affecting bioavailability.

4-Bromo-N-(2-Nitrophenyl)benzamide (I)

  • Structure : Features a nitro group at the ortho position of the phenyl ring attached to the benzamide nitrogen.
  • Key Features : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.
  • Comparison : The absence of a nitro group in the target compound may reduce metabolic instability associated with nitro-reduction pathways.

4-Bromo-N-[(4-Fluorophenyl)methyl]-3-methylbenzamide

  • Structure : Incorporates a fluorophenylmethyl group and a methyl substituent on the benzamide ring.
  • Key Features : Fluorine enhances lipophilicity and metabolic stability via C-F bond strength.
  • Activity : Fluorinated benzamides are often explored in CNS-targeting drugs due to blood-brain barrier penetration .

4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

  • Structure: Contains a thieno-pyrazol heterocycle fused to the benzamide nitrogen.
  • Activity : Thiazole- or thiophene-containing benzamides are frequently investigated as kinase inhibitors .
  • Comparison : The target compound’s oxolane ring lacks aromaticity, which may reduce binding affinity to flat enzymatic pockets but improve conformational flexibility.

Biological Activity

4-Bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo substituent on the benzamide moiety and a hydroxyethoxy group linked to a tetrahydrofuran ring. The structural formula can be represented as follows:

C13H16BrNO3\text{C}_{13}\text{H}_{16}\text{Br}\text{N}\text{O}_3

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The IC50 value for SMMC-7721 cells was reported at approximately 88 nM, indicating potent antiproliferative activity without significant toxicity to normal hepatocyte cells, which had an IC50 value of 10 µM .

The primary mechanism through which this compound exerts its effects appears to involve the modulation of telomerase activity. Specifically, it has been shown to inhibit human telomerase reverse transcriptase (hTERT), leading to reduced telomerase activity in tumor cells. This inhibition is associated with the induction of endoplasmic reticulum stress (ERS), which triggers apoptotic pathways through the upregulation of CHOP (CAAT/enhancer-binding protein homologous protein) and other downstream signaling molecules involved in apoptosis .

Case Studies

Study ReferenceModelFindings
SMMC-7721 (HCC)IC50: 88 nM; significant inhibition of cell proliferation; no toxicity to normal cells (IC50: 10 µM).
Xenograft Tumor ModelsDemonstrated significant tumor growth inhibition in vivo.

Additional Biological Activities

In addition to its antitumor effects, preliminary investigations suggest that this compound may possess anti-inflammatory properties. The compound's ability to modulate various signaling pathways associated with inflammation and oxidative stress is currently under investigation.

Q & A

Q. What synthetic strategies are recommended for preparing 4-bromo-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide, and how can reaction parameters be optimized?

The synthesis involves sequential functionalization of the oxolane ring followed by amide coupling. First, introduce the 2-hydroxyethoxy group via nucleophilic substitution of a brominated oxolane precursor under basic conditions (K₂CO₃ in DMF, 60°C). Subsequent reductive amination with 4-bromobenzoyl chloride using coupling agents like HATU or EDCI in anhydrous dichloromethane improves yields (65–75%). Critical optimization parameters include maintaining stoichiometric ratios (1:1.2 for amine:acyl chloride), controlled temperature (0–5°C during coupling), and inert atmosphere to prevent hydrolysis .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

A multi-technique approach is required:

  • ¹H/¹³C NMR : Identify the benzamide carbonyl (δ ~167 ppm in DMSO-d₆) and oxolane protons (δ 3.5–4.2 ppm).
  • IR Spectroscopy : Confirm amide C=O stretching (~1640–1680 cm⁻¹) and hydroxyl O─H bonds (~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions with bromine isotope patterns (m/z 382/384, 1:1 ratio).
  • HPLC : Employ a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 210 nm for purity ≥95% .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzymatic assays and cellular models be systematically addressed?

Discrepancies may arise from poor membrane permeability or metabolic instability. Implement:

  • Permeability Studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with logP predictions.
  • Metabolite Profiling : Incubate with hepatic microsomes (human/rat) and quantify degradation via LC-MS/MS.
  • Target Engagement Assays : Apply cellular thermal shift assays (CETSA) to verify target binding in intact cells .

Q. What computational methods are effective for analyzing the conformational dynamics of the oxolane ring and its impact on binding affinity?

Combine molecular dynamics (MD) simulations (100 ns trajectories in explicit solvent) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model ring puckering. Compare with crystallographic data from analogous bromobenzamides (e.g., C─Br···O halogen bonds at 3.3 Å) to validate torsional angles and hydrogen-bonding networks. Free energy perturbation (FEP) methods can further predict binding affinity changes upon ring modification .

Q. How should researchers design experiments to elucidate the metabolic pathways and stability of this compound?

  • Phase I Metabolism : Incubate with NADPH-fortified liver microsomes (1 mg/mL protein, 37°C) and monitor parent depletion over 60 minutes.
  • Phase II Metabolism : Assess glucuronidation using UDPGA-supplemented assays; the hydroxyethoxy group is a likely site for conjugation.
  • Metabolite Identification : Use UPLC-QTOF-MS in MSE mode to detect hydroxylated or dealkylated products. Cross-reference fragmentation patterns with databases like HMDB .

Q. What strategies can resolve crystallographic ambiguities in determining the compound’s solid-state structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane) and collect data at 150 K. Refine structures using SHELXL, focusing on resolving disorder in the oxolane ring.
  • Powder XRD : Compare experimental patterns with simulated data from solved structures to identify polymorphic forms.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contributing 8–12% to crystal packing) .

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